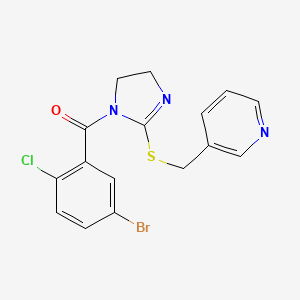

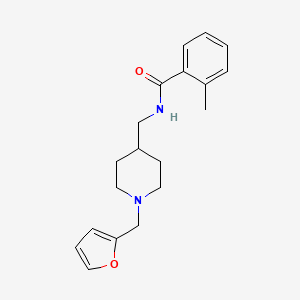

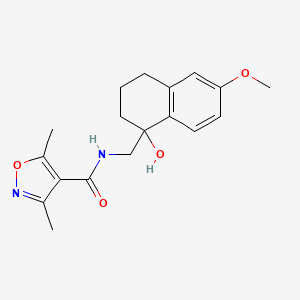

![molecular formula C10H14N4O B2759189 N,N-diethyl-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine CAS No. 672925-38-1](/img/structure/B2759189.png)

N,N-diethyl-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N,N-diethyl-3-methylisoxazolo[5,4-d]pyrimidin-4-amine” is a chemical compound . It is also known as 3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine . The CAS Number of this compound is 89799-07-5 .

Synthesis Analysis

The synthesis of this compound and its analogs involves complex chemical reactions . The main sections of the synthesis process include: synthesis methods, the reactivities of the substituents linked to the ring carbon and nitrogen atoms, and biological applications .Molecular Structure Analysis

The molecular structure of “N,N-diethyl-3-methylisoxazolo[5,4-d]pyrimidin-4-amine” is complex . The IUPAC name of this compound is 3-methylisoxazolo[5,4-d]pyrimidin-4-amine . The InChI Code of this compound is 1S/C6H6N4O/c1-3-4-5(7)8-2-9-6(4)11-10-3/h2H,1H3,(H2,7,8,9) .Chemical Reactions Analysis

The chemical reactions involving “N,N-diethyl-3-methylisoxazolo[5,4-d]pyrimidin-4-amine” are complex and involve multiple steps . The reactivities of the substituents linked to the ring carbon and nitrogen atoms play a crucial role in these reactions .Physical and Chemical Properties Analysis

“N,N-diethyl-3-methylisoxazolo[5,4-d]pyrimidin-4-amine” is a powder . It has a molecular weight of 150.14 . The melting point of this compound is between 303-305 degrees .Aplicaciones Científicas De Investigación

Synthesis and Characterization

N,N-diethyl-3-methylisoxazolo[5,4-d]pyrimidin-4-amine is a compound that has been explored in the realm of synthetic chemistry for its potential to form various derivatives with significant biological activities. One study focused on the synthesis, characterization, and the X-Ray crystal study of pyrazole derivatives, indicating the compound's utility in forming structures with potential antitumor, antifungal, and antibacterial pharmacophore sites. The study utilized FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography for characterization, highlighting the compound's versatility in drug design and development (Titi et al., 2020).

Antimicrobial and Cytotoxic Activities

Research has also delved into the antimicrobial and cytotoxic activities of derivatives formed from N,N-diethyl-3-methylisoxazolo[5,4-d]pyrimidin-4-amine. One approach involved the synthesis of pyrimidine linked pyrazole heterocyclics via microwave irradiative cyclocondensation, which were then evaluated for their insecticidal and antibacterial potential. This study underscores the compound's role in developing new antimicrobial agents with potential applications in controlling bacterial infections and pest management (Deohate & Palaspagar, 2020).

Antioxidant Activity

The compound's framework has also been utilized in synthesizing derivatives with antioxidant properties. A notable study synthesized a series of derivatives and evaluated their in vitro antioxidant activity. Compounds exhibiting significant radical scavenging activities were identified, suggesting the compound's scaffold is beneficial in creating antioxidants that could mitigate oxidative stress-related pathologies (Kotaiah et al., 2012).

Chemopreventive Potential

Moreover, derivatives of N,N-diethyl-3-methylisoxazolo[5,4-d]pyrimidin-4-amine have been explored for their chemopreventive properties against carcinogenesis. Research in this area aims to identify compounds that can inhibit the formation of carcinogenic compounds in cooked meats, a significant concern in cancer research. Such studies provide insights into the compound's potential for developing cancer prevention strategies (Xu & Dashwood, 1999).

Safety and Hazards

The safety information for “N,N-diethyl-3-methylisoxazolo[5,4-d]pyrimidin-4-amine” includes several hazard statements such as H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds, such as pyrimido[4,5-d]pyrimidines, have been studied for their potential as antiviral agents .

Mode of Action

It’s known that the dimroth rearrangement plays a crucial role in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents . This rearrangement involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .

Biochemical Pathways

Similar compounds have been applied on a large scale in the medical and pharmaceutical fields .

Pharmacokinetics

A study on similar oxazolo[5,4-d]pyrimidine derivatives evaluated their cytotoxic activity and p-glycoprotein-inhibitory ability .

Result of Action

Similar oxazolo[5,4-d]pyrimidine derivatives have been evaluated for their cytotoxic activity against a panel of human cancer cell lines .

Action Environment

It’s known that numerous factors affect the course of the dimroth rearrangement in heterocyclic systems, including the degree of aza-substitution in rings, ph of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .

Propiedades

IUPAC Name |

N,N-diethyl-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O/c1-4-14(5-2)9-8-7(3)13-15-10(8)12-6-11-9/h6H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRTVZKLMJKHTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C2C(=NOC2=NC=N1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

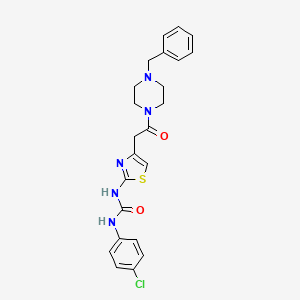

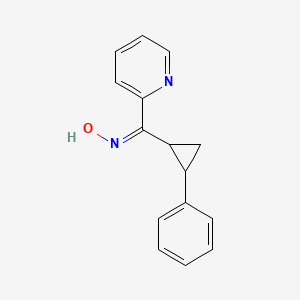

![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2759109.png)

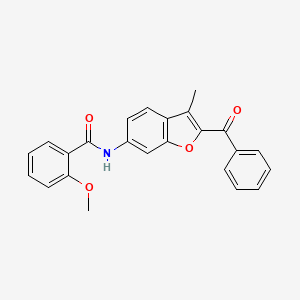

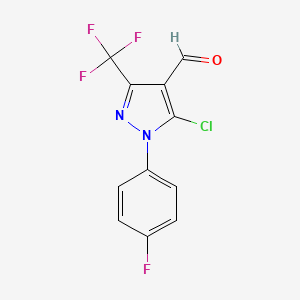

![(2R)-2-{[(tert-butoxy)carbonyl]amino}propanethioic S-acid](/img/structure/B2759111.png)

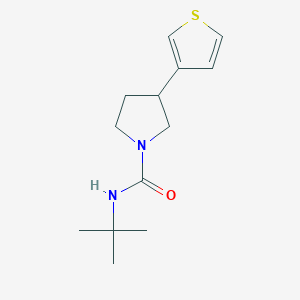

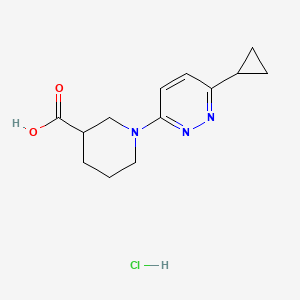

![N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2759117.png)

![N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2759124.png)

![N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2759127.png)